4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine
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Overview
Description
4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a nucleoside analog known for its significant antiviral and anticancer properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several key steps. One common method includes the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2.3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction exclusively yields the beta-D-anomer, which is then deblocked, aminated at the C(4) position, and selectively deaminated at the C(2) position to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s electronic structure, affecting its interaction with biological targets.
Substitution: Substitution reactions, particularly at the amino and fluoro groups, can lead to the formation of derivatives with different biological properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications.
Scientific Research Applications
4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Biology: The compound is studied for its effects on viral replication and cellular processes.
Medicine: It has shown promise in treating HBV infections and certain cancers by inhibiting viral DNA replication and inducing apoptosis in cancer cells
Industry: The compound’s derivatives are used in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets the viral polymerase enzyme, preventing the synthesis of new viral DNA. Additionally, it induces apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinocytidine: Another nucleoside analog with broad antitumor activity targeting lymphoid malignancies.
2’-Deoxy-2’-beta-fluoro-4’-azido-5-fluorouridine: A pyrimidine nucleoside analog with potential antiviral properties.
Uniqueness
4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and induce apoptosis in cancer cells. Its fluorinated sugar moiety enhances its stability and binding affinity to target enzymes, making it a potent therapeutic agent .
Properties
IUPAC Name |
5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O3/c12-7-8(18)6(3-17)19-11(7)16-2-1-5-9(13)14-4-15-10(5)16/h1-2,4,6-8,11,17-18H,3H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKLVZUSCWYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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